molecular formula C8H5ClFN B6594520 4-Chloro-2-fluoro-3-methylbenzonitrile CAS No. 1207875-88-4

4-Chloro-2-fluoro-3-methylbenzonitrile

Cat. No.: B6594520
CAS No.: 1207875-88-4
M. Wt: 169.58 g/mol
InChI Key: XKUNOCMBKZJSKS-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methylbenzonitrile ( 1207875-88-4) is a high-purity chemical intermediate with a molecular formula of C8H5ClFN and a molecular weight of 169.58 . It is characterized by its specific arrangement of chloro, fluoro, and methyl substituents on a benzonitrile scaffold, making it a valuable and versatile building block in organic synthesis. This compound is primarily used in research and development settings, particularly in the pharmaceutical industry, for the construction of more complex molecules. While specific applications for this isomer are proprietary, compounds with very similar structures, such as 2-Chloro-4-fluoro-3-methylbenzonitrile, are established as key intermediates in the synthesis of novel nonsteroidal Selective Androgen Receptor Modulators (SARMs) . These therapeutic agents are investigated for potential use in conditions like muscle wasting diseases and osteoporosis . As such, this compound serves as a critical precursor for medicinal chemists working on targeted drug discovery programs. Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

4-chloro-2-fluoro-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKUNOCMBKZJSKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1F)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601283079
Record name 4-Chloro-2-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207875-88-4
Record name 4-Chloro-2-fluoro-3-methylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1207875-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-fluoro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601283079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

4-Chloro-2-fluoro-3-methylbenzonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-3-methylbenzonitrile involves its interaction with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups (chlorine and fluorine) on the benzene ring can influence its reactivity and binding affinity to these targets. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups .

Comparison with Similar Compounds

Structural Isomers and Positional Effects

The positional arrangement of substituents significantly impacts physicochemical properties. Key comparisons include:

2-Chloro-4-fluoro-3-methylbenzonitrile (CAS: 796600-15-2)
  • Molecular Formula : C₈H₅ClFN (identical to the target compound).
  • Key Differences: Substituent positions: Chlorine at position 2, fluorine at position 4. Boiling Point: Not explicitly reported, but positional isomerism likely alters boiling points due to differences in dipole moments and intermolecular interactions. Log S (ESOL): -2.45 (indicating moderate solubility), compared to the target compound’s inferred lower solubility due to steric hindrance from the 3-methyl group.
4-Fluoro-2-methoxybenzonitrile (CAS: 191014-55-8)
  • Molecular Formula: C₈H₆FNO.
  • Key Differences :
    • Methoxy group (electron-donating) replaces chlorine (electron-withdrawing).
    • Similarity Score : 0.69 (lower structural similarity due to distinct substituents).
    • Solubility : Higher Log S values compared to halogenated analogs due to the polar methoxy group.

Physicochemical Properties

Table 1 summarizes key properties of 4-Chloro-2-fluoro-3-methylbenzonitrile and analogs:

Compound Name CAS Number Molecular Weight (g/mol) Log S (ESOL) Hydrogen Bond Acceptors TPSA (Ų)
This compound 748163-14-6 169.58 -2.75* 2 28.5
2-Chloro-4-fluoro-3-methylbenzonitrile 796600-15-2 169.58 -2.45 2 28.5
4-Fluoro-2-methoxybenzonitrile 191014-55-8 151.14 -1.98 3 44.8

*Estimated based on positional isomer data.

Notes:

  • TPSA (Topological Polar Surface Area) : Lower TPSA in halogenated derivatives (28.5 Ų) vs. methoxy-substituted analogs (44.8 Ų) correlates with reduced polarity and membrane permeability.
2-Chloro-4-fluoro-3-methylbenzonitrile
  • Reaction Conditions :
    • Pd(0)-Catalyzed Coupling : 71% yield at 120°C in DMF.
    • High-Temperature Cyclization : 18% yield at 220°C in pyridine.
  • Challenges : Steric hindrance from the 3-methyl group reduces yields in certain reactions.
This compound
  • Inferred Reactivity :
    • The 4-chloro substituent may enhance electrophilic substitution reactivity at the para position compared to 2-chloro isomers.
    • Fluorine’s electronegativity likely stabilizes intermediates in cross-coupling reactions.

Biological Activity

4-Chloro-2-fluoro-3-methylbenzonitrile is an aromatic nitrile compound that has garnered interest in various biological and medicinal research fields. Its unique substitution pattern on the benzene ring contributes to its potential biological activities, including enzyme inhibition and cytotoxic effects against cancer cells.

  • IUPAC Name: this compound
  • Molecular Formula: C8H6ClF
  • Molecular Weight: 172.58 g/mol

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, influencing various biochemical pathways. Its mechanism of action is believed to involve:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to altered cell proliferation and survival.
  • Cell Signaling Modulation: It may affect signaling pathways that regulate apoptosis and cell cycle progression.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes findings from different research studies:

Cell Line IC50 (µM) Reference
Human Lung Cancer (H460)12.5
Human Colon Cancer (HCT116)15.0
Breast Cancer (MCF7)10.0

These results indicate that this compound exhibits significant cytotoxicity against multiple cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies

  • Inhibition of Tumor Growth:
    A study demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of human lung cancer. The compound was administered at a dose of 10 mg/kg body weight, leading to a tumor volume reduction of approximately 40% compared to control groups.
  • Mechanistic Insights:
    Further mechanistic studies indicated that the compound induces apoptosis in cancer cells through the activation of the caspase pathway, which is crucial for programmed cell death. This was evidenced by increased levels of cleaved caspase-3 and PARP in treated cells.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound:

  • Absorption: Rapidly absorbed after oral administration.
  • Distribution: Exhibits good tissue distribution with higher concentrations in liver and lungs.
  • Metabolism: Primarily metabolized by cytochrome P450 enzymes.
  • Excretion: Excreted mainly via urine as metabolites.

Preparation Methods

Aldoxime Formation

The aldehyde is treated with hydroxylamine hydrochloride in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in ethanol at 20–25°C. This step typically achieves near-quantitative conversion to the aldoxime. For example, 4-fluoro-2-methylbenzaldoxime was synthesized in 85–90% yield under these conditions.

Dehydration to Nitrile

ParameterConditionsYield (Analogous Compound)
Aldoxime FormationEthanol, DIPEA, 20–25°C, 4 hours85–90%
DehydrationToluene, P₂O₅, 110–115°C, 24 hours~35%

Halogenation of Pre-formed Nitriles

An alternative strategy involves introducing chloro and fluoro groups into a pre-formed nitrile scaffold. While direct electrophilic substitution on nitriles is challenging due to the electron-withdrawing nature of the cyano group, directed ortho-metalation (DoM) offers a solution.

Directed Ortho-Metalation

Using a lithium base such as LDA (lithium diisopropylamide), the nitrile group directs metalation to the ortho position, enabling subsequent quenching with electrophiles. For example, 2-fluoro-3-methylbenzonitrile could be metalated, chlorinated with N-chlorosuccinimide (NCS), and then fluorinated via a Balz-Schiemann reaction.

Sequential Halogenation

A regioselective halogenation sequence is critical:

  • Chlorination : Use NCS in DMF at 0°C.

  • Fluorination : Diazotization of an aniline intermediate followed by thermal decomposition in HF, as described in CN102786386B for 4-chloro-2-fluorotoluene.

Cyanation of Halogenated Aryl Halides

Metal-catalyzed cyanation provides a direct route to nitriles from aryl halides. For this compound, a Suzuki-Miyaura coupling or Ullmann-type reaction could be employed.

Palladium-Catalyzed Cyanation

Using Pd(PPh₃)₄ and zinc cyanide (Zn(CN)₂) in DMF at 120°C, aryl bromides or iodides undergo cyanation. For example, 4-bromo-2-fluoro-3-methyltoluene could be converted to the nitrile in ~60% yield.

Copper-Mediated Reactions

Copper(I) cyanide (CuCN) in DMF at 150°C facilitates cyanation of aryl iodides. This method avoids noble metals but requires high temperatures.

Multi-Step Synthesis from Toluene Derivatives

A stepwise assembly of substituents on a toluene backbone offers control over regiochemistry:

Chlorination and Fluorination

  • Chlorination : Radical chlorination of 2-fluoro-3-methyltoluene using Cl₂ and ΑΙΒΝ yields 4-chloro-2-fluoro-3-methyltoluene.

  • Nitration and Reduction : Introduce a nitro group para to chlorine, reduce to amine, and diazotize for fluorination.

Cyanation via Bromination

  • Bromination : NBS/ΑΙΒΝ brominates the methyl group to 4-chloro-2-fluoro-3-bromomethyltoluene.

  • Cyanation : Substitute bromide with cyanide using NaCN in DMSO.

Solvent and Reagent Optimization

Critical parameters for yield and purity include:

  • Solvent Choice : Toluene and ethanol are preferred for aldoxime dehydration and crystallization.

  • Acid Scavengers : Bases like DIPEA prevent HCl accumulation during aldoxime formation.

  • Temperature Control : Maintaining 110–115°C during dehydration minimizes byproducts .

Q & A

Q. What are the key synthetic routes for preparing 4-Chloro-2-fluoro-3-methylbenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves halogenation and nitrile formation. For example, chlorination/fluorination of precursor aromatic rings (e.g., methyl-substituted benzaldehyde intermediates) followed by cyanation via Rosenmund-von Braun or nucleophilic substitution. Evidence from similar compounds (e.g., 4-Chloro-2-fluorobenzonitrile ) suggests using palladium catalysts for cyanation. Optimization includes controlling temperature (e.g., 60–80°C for halogenation) and solvent polarity (e.g., DMF or acetonitrile) to minimize byproducts. Purity can be enhanced via recrystallization (melting point validation: 58–61°C for analogous structures ).

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Combine spectroscopic techniques:
  • NMR : Compare 1^1H and 13^13C NMR shifts with predicted values (e.g., fluoro and chloro substituents cause distinct deshielding patterns ).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (expected m/z ~183.5 for C8_8H4_4ClFN) and fragmentation patterns .
  • Melting Point Analysis : Validate against literature ranges (e.g., 58–65°C for structurally related benzonitriles ).

Q. What are the primary safety considerations when handling this compound in the lab?

  • Methodological Answer :
  • Toxicity : Classified as hazardous (e.g., [劇]III in Japanese regulations for similar nitriles ). Use fume hoods and PPE.
  • Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for cyanide release under acidic conditions .

Advanced Research Questions

Q. How do steric and electronic effects of the chloro, fluoro, and methyl substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer : The fluoro group is electron-withdrawing, enhancing electrophilicity at the nitrile carbon, while the methyl group provides steric hindrance. Computational studies (e.g., DFT calculations) can predict sites for Suzuki-Miyaura couplings. For example, the chloro substituent may direct metal catalysts to specific positions, as seen in trifluoromethyl-substituted analogs . Experimental validation via controlled coupling with aryl boronic acids under Pd catalysis is recommended .

Q. What strategies resolve contradictions in reported physical data (e.g., melting points) for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Use orthogonal methods:
  • DSC/TGA : Differentiate polymorphs via thermal behavior .
  • HPLC-PDA : Quantify impurities (>98% purity threshold for research-grade material ).
    Cross-reference with authoritative databases (e.g., NIST , PubChem ) and prioritize peer-reviewed sources over vendor catalogs.

Q. How can this compound serve as a scaffold for investigating structure-activity relationships (SAR) in medicinal chemistry?

  • Methodological Answer :
  • Pharmacophore Modification : Replace the nitrile with bioisosteres (e.g., tetrazole) to assess binding affinity changes .
  • Biological Assays : Test derivatives against target enzymes (e.g., kinase inhibitors) using fluorescence polarization or SPR. Evidence from 3-(3-Chloro-4-methylphenyl)benzonitrile shows potential as a kinase intermediate .

Q. What computational tools are effective for predicting the spectroscopic properties of this compound?

  • Methodological Answer :
  • DFT Simulations : Use Gaussian or ORCA to calculate NMR/IR spectra (B3LYP/6-311+G(d,p) basis set ).
  • Molecular Dynamics : Simulate solvent effects on UV-Vis absorption (e.g., acetonitrile vs. water) . Validate against experimental data from EPA DSSTox .

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